3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one
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Overview
Description
2-Oxa-5-azaspiro[34]octan-1-one, 3,3,5-trimethyl- is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. This process typically employs readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of standard organic synthesis techniques under controlled conditions. This includes the use of anhydrous solvents, inert atmospheres, and precise temperature control to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- undergoes various chemical reactions, including:
Reduction: This process involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .
Scientific Research Applications
2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: It is explored for its potential therapeutic properties, including its use as a scaffold for drug development.
Mechanism of Action
The mechanism by which 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but includes additional functional groups that may alter its reactivity and applications.
2-oxa-6-azaspiro[3.4]octan-5-one:
Uniqueness
2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it a valuable compound for various research and industrial applications, particularly in the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3,3,5-trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one |
InChI |
InChI=1S/C9H15NO2/c1-8(2)9(7(11)12-8)5-4-6-10(9)3/h4-6H2,1-3H3 |
InChI Key |
UEIDPYBQPZGNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCN2C)C(=O)O1)C |
Origin of Product |
United States |
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